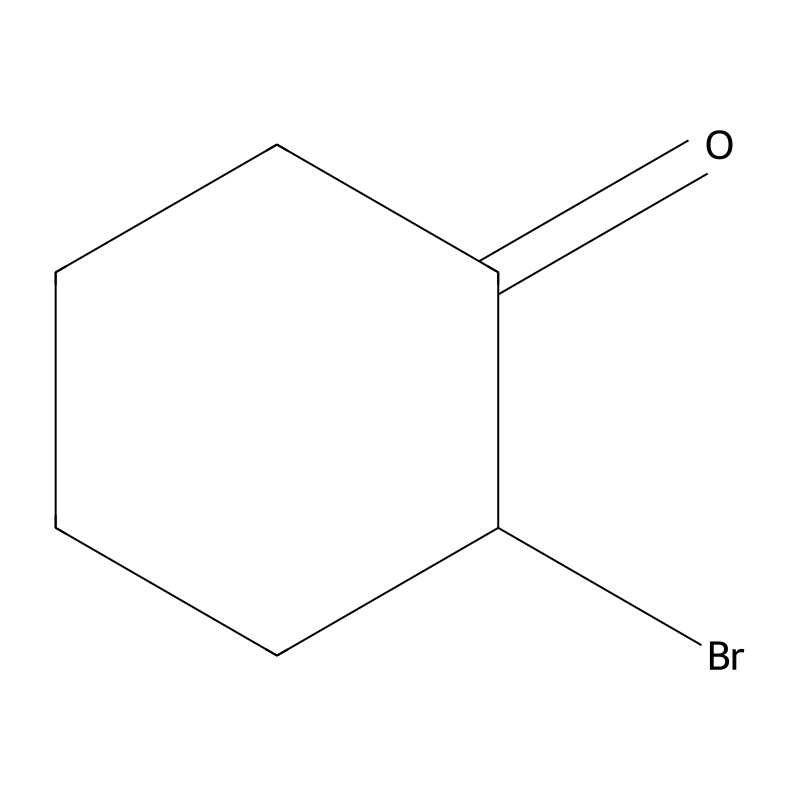

2-Bromocyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

2-Bromocyclohexanone serves as a valuable starting material for the synthesis of various organic molecules due to its reactive nature. The presence of the bromine atom (Br) makes the molecule susceptible to nucleophilic substitution reactions, allowing researchers to introduce different functional groups onto the cyclohexane ring. This versatility makes it a key building block for synthesizing complex organic compounds, including pharmaceuticals, agrochemicals, and advanced materials [].

2-Bromocyclohexanone is an organic compound with the molecular formula C₆H₉BrO. It features a bromine atom and a ketone functional group attached to a cyclohexane ring. This compound is notable for its unique conformational properties, as the bromine substituent tends to occupy an axial position due to dipolar interactions that stabilize this configuration despite potential diaxial interactions that could destabilize it . The compound is utilized in various

2-Bromocyclohexanone is a flammable liquid and can irritate the skin, eyes, and respiratory system upon contact or inhalation [4]. It is essential to handle this compound with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Additionally, due to its moderate reactivity, it should be stored away from heat, light, and incompatible chemicals like strong oxidizing agents [1].

Data source:

- Favorskii Reaction: When treated with a base such as aqueous sodium hydroxide, 2-bromocyclohexanone undergoes ring contraction, yielding cyclopentanecarboxylic acid. This reaction is characterized by the formation of a carbanion that attacks the carbocation generated from bromine elimination .

- Phosphine Reaction: The compound can react with triphenylphosphine in the presence of alcohols or water, leading to high yields of phosphine oxide alongside cyclohexanone .

- Conformational Isomerism: The compound exhibits distinct conformers, which can be analyzed for their stability and interconversion under different conditions, providing insights into steric and electronic effects .

While specific biological activities of 2-bromocyclohexanone are not extensively documented, its derivatives and structural analogs have been studied for various pharmacological properties. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities. Additionally, 2-bromocyclohexanone's ability to form reactive intermediates may contribute to its potential biological effects.

Synthesis of 2-bromocyclohexanone can be achieved through several methods:

- Bromination of Cyclohexanone: Direct bromination of cyclohexanone using bromine or N-bromosuccinimide can yield 2-bromocyclohexanone.

- Halogenation of Cyclohexene: Cyclohexene may be halogenated using bromine in the presence of an oxidizing agent to introduce the ketone functionality.

- Using TsNBr₂: A more advanced method involves treating olefins with TsNBr₂ in acetone to produce α-bromo ketones, including 2-bromocyclohexanone .

2-Bromocyclohexanone finds applications in:

- Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Conformational Studies: The compound is used as a model system to study conformational isomerism and steric effects in organic molecules .

- Chemical Education: It is often utilized in educational settings to demonstrate reaction mechanisms and stereochemical principles.

Research on 2-bromocyclohexanone has explored its interactions with various solvents and reagents, revealing insights into its conformational preferences. Studies indicate that the axial conformation is favored due to stabilizing dipolar interactions, which outweigh the destabilizing diaxial interactions typically associated with axial substituents . These findings highlight the importance of solvent effects on molecular behavior.

Similar compounds to 2-bromocyclohexanone include:

- Cyclohexanone: Lacks the bromine substituent but shares the ketone functionality.

- 1-Bromocyclohexane: Contains a bromine atom but lacks the carbonyl group.

- 3-Bromocyclohexanone: A positional isomer that has different reactivity due to its structure.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanone | C₆H₁₀O | Ketone without halogen |

| 1-Bromocyclohexane | C₆H₁₁Br | Bromine at position 1; no ketone functionality |

| 3-Bromocyclohexanone | C₆H₉BrO | Bromine at position 3; different reactivity |

The uniqueness of 2-bromocyclohexanone lies in its specific positioning of both the bromine atom and the carbonyl group, which influences its chemical behavior and conformational stability compared to these similar compounds.

2-Bromocyclohexanone (CAS 822-85-5) emerged as a subject of scientific interest in the mid-20th century, particularly in studies of conformational analysis and synthetic applications. Early investigations by Corey et al. in 1958 utilized infrared spectroscopy to analyze its axial-equatorial equilibrium, marking a foundational milestone in understanding its stereoelectronic properties. By the 1970s, asymmetric synthesis methods for enantiomerically enriched derivatives were developed, as demonstrated in the work of Hiroi and Yamada, who leveraged L-proline esters to achieve optical activity. These efforts underscored its role in advancing stereochemical methodologies.

Structural Characteristics and Nomenclature

Molecular Architecture

2-Bromocyclohexanone features a cyclohexanone backbone with a bromine atom at the second carbon (C2). Its molecular formula is $$ \text{C}6\text{H}9\text{BrO} $$, with a molecular weight of 177.04 g/mol. The compound adopts a chair conformation, with the bromine substituent preferentially occupying the axial position due to stabilizing dipolar interactions between the C-Br bond and the carbonyl group. This contrasts with steric-dominated systems, where equatorial positioning is typical.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 70–72 °C at 0.53 hPa | |

| Density | 1.4887 g/cm³ | |

| Refractive Index | $$ n_{20}^D = 1.512 $$ | |

| Solubility | Chloroform, organic solvents |

Nomenclature and Representations

Significance in Organic Chemistry

Synthetic Versatility

2-Bromocyclohexanone serves as a critical intermediate in organic synthesis. Its electrophilic bromine atom facilitates nucleophilic substitutions, enabling access to complex architectures. For example:

- Cyclohexyne Precursors: Silyl triflate derivatives of 2-bromocyclohexanone are precursors to strained intermediates like cyclohexyne, used in cycloaddition reactions.

- Pharmaceutical Building Blocks: It is a starting material for tetrahydrocarbazoles and pyrocatechol derivatives, which have applications in drug discovery.

Table 2: Key Synthetic Applications

| Application | Reaction Type | Outcome |

|---|---|---|

| Halogenation | Bromination of cyclohexanone | High-yield α-bromination |

| Asymmetric Synthesis | Enamine bromination | Enantioselective products |

Conformational Studies

The compound’s axial preference has been extensively analyzed via NMR and IR spectroscopy. In carbon tetrachloride, the axial conformer constitutes 81% of the population, while polar solvents like acetonitrile shift the equilibrium toward the equatorial form (36% axial). These studies provide insights into solvent effects on conformational stability.

Theoretical Contributions

Ab initio calculations and molecular mechanics simulations have rationalized the interplay of electronic and steric factors governing its conformation. For instance, the C2–Br···C=O dipole-dipole interaction in the axial conformer contributes approximately 1.5 kcal/mol stabilization.

Traditional Bromination Approaches

Bromination of Cyclohexanone Using Elemental Bromine

The direct bromination of cyclohexanone using elemental bromine represents the most fundamental approach to synthesizing 2-bromocyclohexanone [1]. This reaction proceeds through an acid-catalyzed enol formation mechanism, where the ketone first tautomerizes to its enol form under acidic conditions [1]. The enol intermediate then acts as a nucleophile, attacking the electrophilic bromine molecule to form the alpha-brominated product [1].

The mechanism involves several key steps: initial protonation of the carbonyl oxygen accelerates keto-enol tautomerism, followed by deprotonation of the alpha-carbon to generate the reactive enol intermediate [1]. The nucleophilic enol carbon subsequently reacts with bromine, resulting in formation of the carbon-bromine bond [1]. Finally, deprotonation of the carbonyl oxygen yields the desired 2-bromocyclohexanone product [1].

Typical reaction conditions employ bromine in aqueous media at temperatures between 25-30°C, achieving yields of approximately 67% . The bromination is typically carried out at temperatures up to 50°C with pH maintained between 0 and 4 to ensure optimal enol formation . Various acids can be utilized as catalysts, including hydrogen bromide and acetic acid, each providing slightly different reaction profiles [1].

Table 1: Comparison of Bromination Methods for 2-Bromocyclohexanone Synthesis

| Method | Temperature (°C) | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Elemental Bromine in Aqueous Medium | 25-50 | 67 | 2-6 hours | Simple, direct method | Corrosive bromine handling |

| Elemental Bromine + HBr (pH 0-4) | 25-50 | 70-85 | 1-4 hours | Improved selectivity | pH control required |

| N-Bromosuccinimide (NBS) | 25-80 | 60-90 | 30 min-3 hours | Mild conditions, selective | More expensive reagent |

| Halogenate Salt + HBr System | 25-50 | 65-80 | 2-5 hours | Non-corrosive bromine source | Complex preparation |

The selectivity of this reaction is influenced by the electronic and steric environment around the carbonyl group [3]. Bromination occurs primarily at the more substituted alpha position when multiple sites are available, due to the greater stability of the corresponding enol intermediate [3]. Temperature control is critical, as elevated temperatures can lead to multiple bromination events and decreased selectivity [4].

Research findings indicate that the reaction kinetics follow second-order behavior, depending on both ketone and acid concentrations while remaining independent of halogen concentration [3]. This observation supports the proposed mechanism where enol formation represents the rate-limiting step [3]. Deuterium exchange studies have confirmed that enol formation occurs at rates identical to bromination, providing strong evidence for the intermediacy of enol species [3].

Halogenate Salt–Hydrogen Bromide Systems

Alternative bromination approaches utilize halogenate salt–hydrogen bromide systems to generate bromine in situ, avoiding the direct handling of corrosive elemental bromine . These systems typically employ combinations such as potassium bromide with hydrogen bromide in aqueous or aqueous-organic media . The in situ generation approach offers significant safety advantages while maintaining comparable synthetic efficiency .

The mechanism involves oxidation of bromide ions to molecular bromine through interaction with hydrogen bromide under controlled conditions [5]. Solvent-free synthesis of molecular bromine has been demonstrated using solid potassium nitrate and gaseous hydrogen bromide, providing an environmentally favorable alternative [5]. This approach eliminates the need for organic solvents while generating the required brominating species directly in the reaction mixture [5].

Experimental studies have shown that bromination substrate structure significantly influences reaction outcomes under these conditions [5]. Activated aromatic compounds undergo efficient bromination, while deactivated aromatics require catalytic assistance [5]. The developed solvent-free bromination method offers several benefits including elimination of solvent-related complications and simplified product purification [5].

Process optimization studies reveal that yields of 65-80% can be achieved using these systems with reaction times typically ranging from 2-5 hours . The pH control becomes particularly important in these systems, as hydrogen bromide concentration directly affects both bromine generation efficiency and enol formation rates . Temperature maintenance between 25-50°C provides optimal balance between reaction rate and selectivity .

Industrial-Scale Production Techniques

Process Optimization for Yield and Purity

Industrial-scale production of 2-bromocyclohexanone requires systematic optimization of multiple process parameters to achieve maximum yield and purity while maintaining economic viability [6]. Process intensification studies have demonstrated that careful control of reaction conditions can significantly improve both efficiency and environmental impact [6].

Table 2: Process Optimization Parameters for 2-Bromocyclohexanone Synthesis

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 25-50°C | Higher temp increases side reactions | Lower temp improves selectivity |

| pH | 0-4 | Low pH favors enol formation | Acidic conditions essential |

| Bromine Equivalents | 1.1-1.5 equiv | Excess bromine improves conversion | Stoichiometric amount preferred |

| Reaction Time | 2-4 hours | Longer time increases poly-bromination | Optimal time prevents over-reaction |

| Solvent | Aqueous or CH₂Cl₂ | Polar solvents favor selectivity | Aqueous medium improves regioselectivity |

| Catalyst Loading | 5-20 mol% | Higher loading increases rate | Moderate loading optimal |

| Stirring Rate | 300-500 rpm | Adequate mixing essential | No significant effect |

| Substrate Concentration | 0.1-0.5 M | Higher conc. reduces selectivity | Lower conc. improves selectivity |

Continuous flow processing has emerged as a particularly effective approach for industrial bromination reactions [6]. Optimization of flow bromination systems enables highly efficient mass utilization through recycling of hydrogen bromide byproducts [6]. Flow reactor configurations allow for precise temperature control and residence time optimization, resulting in improved product quality and reduced waste generation [6].

Research has shown that bromine generator systems can achieve remarkable improvements in process efficiency [6]. Advanced generator designs produce concentrated bromine solutions while incorporating higher proportions of bromine atoms into the final product compared to elemental bromine systems [6]. These improvements result in dramatic increases in productivity, with space-time yields reaching 46.9 kg per liter per hour under optimized conditions [6].

The implementation of heat integration strategies provides significant reductions in energy consumption for industrial processes [7]. Studies indicate that heat-integrated distillation sequences can reduce reboiler hot utility consumption by an average of 39% [7]. Process modeling and simulation work has identified optimal distillation sequences that maintain high product purity while minimizing energy requirements [7].

Industrial scale optimization also focuses on minimizing Process Mass Intensity (PMI) values [6]. Through systematic process intensification, PMI values have been reduced from 13.25 to as low as 4.33 in optimized systems [6]. This represents a substantial improvement in material efficiency and waste reduction [6].

Green Chemistry Alternatives

Solvent-Free and Aqueous-Phase Bromination

Green chemistry approaches to 2-bromocyclohexanone synthesis focus on eliminating harmful organic solvents and reducing environmental impact while maintaining synthetic efficiency [9]. Solvent-free methodologies have been successfully developed using quaternary ammonium tribromides as alternative bromine sources [9].

Table 4: Green Chemistry Alternatives for 2-Bromocyclohexanone Synthesis

| Green Method | Environmental Benefit | Yield (%) | PMI (Process Mass Intensity) | Key Advantages | Implementation Challenges |

|---|---|---|---|---|---|

| Solvent-Free Bromination | Eliminates organic solvents | 70-95 | 3.5-6.0 | No solvent recovery needed | Heat dissipation control |

| Aqueous Phase Reactions | Uses water as reaction medium | 85-98 | 2.8-4.5 | Biocompatible medium | Product separation |

| Catalytic Bromination | Reduces waste generation | 75-90 | 4.0-7.0 | Atom economy improvement | Catalyst recovery |

| Electrochemical Methods | No chemical oxidants needed | 80-92 | 3.0-5.5 | In-situ reagent generation | Equipment complexity |

| Microwave-Assisted | Reduced energy consumption | 80-95 | 3.2-5.8 | Faster reaction rates | Scale-up considerations |

| Flow Chemistry | Continuous processing efficiency | 73-94 | 3.08-4.33 | Precise control parameters | Initial investment costs |

Quaternary ammonium tribromides enable efficient bromination reactions under both thermal and microwave conditions without requiring organic solvents [9]. These reagents demonstrate excellent regioselectivity and provide good to excellent product yields in shortened reaction times [9]. The solvent-free approach minimizes environmental impact by eliminating the need for solvent recovery and disposal systems [9].

Aqueous-phase bromination methods have been developed using micellar catalysis systems [10]. Sodium dodecyl sulfate has been employed as a micellar catalyst to facilitate bromination in aqueous media [10]. This approach uses potassium bromide as a non-corrosive bromine source and ceric ammonium nitrate as an oxidant [10]. The method provides excellent yields at room temperature while avoiding volatile, corrosive, and hazardous substances [10].

Advanced aqueous systems utilizing aluminum bromide-bromine combinations have achieved remarkable results [11]. These systems demonstrate excellent regioselectivity and controllability while providing outstanding yields of 92-98% within 15-20 minutes at room temperature [11]. The aqueous aluminum bromide-bromine system represents an economical and environmentally safe alternative to traditional organic solvent-based methods [11].

Solvent-free bromination using dioxane dibromide has been successfully implemented for related cyclic systems [12]. This approach avoids molecular bromine and toxic organic solvents while providing superior reaction rates and product purity compared to solution-phase methods [12]. The solid brominating agent allows accurate stoichiometric control and reduces exposure to harmful bromine vapors [12].

Catalytic Methods for Reduced Waste

Catalytic bromination approaches focus on improving atom economy and reducing waste generation through more efficient utilization of brominating reagents [13]. Catalytic oxidation methods for hydrogen bromide recovery enable on-site bromine regeneration, eliminating the need for off-site processing and reducing transportation costs [13].

Electrochemical bromination represents a particularly promising catalytic approach [14]. These methods enable in-situ bromine generation from hydrogen bromide through electrochemical oxidation, eliminating the need for chemical oxidants [14]. Flow electrochemical reactors have been successfully implemented for continuous bromination processes [14].

Optimization studies of electrochemical systems reveal that graphite anodes provide optimal performance, with yields reaching 92% under optimized conditions [14]. Hydrobromic acid concentrations of 600 millimolar provide the best balance between conversion efficiency and product selectivity [14]. Applied charge optimization demonstrates that 3.5 faradays per mole represents the optimal electrical input for maximum yield [14].

Photochemical bromination methods utilize in-situ bromine generation through sodium bromate-hydrogen bromide systems [6]. These approaches achieve exceptional throughput with complete conversion in residence times as short as 15 seconds [6]. Process intensification through solvent elimination has reduced Process Mass Intensity values to 4.33 while maintaining high productivity [6].

Catalytic recovery systems for bromine waste streams have been developed to address both economic and environmental concerns [13]. These processes convert waste hydrogen bromide directly to bromine through catalytic oxidation, enabling complete material recycling [13]. The elimination of aqueous sodium bromide formation and off-site shipping requirements provides significant cost and environmental benefits [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant